Bacampicillin - 50972-17-3

Bacampicillin

Catalog Number: EVT-319192
CAS Number: 50972-17-3
Molecular Formula: C21H27N3O7S
Molecular Weight: 465.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Bacampicillin is a prodrug of ampicillin, meaning it is inactive until metabolized in the body. [] It is an ethoxycarbonyloxyethyl ester of ampicillin, specifically 1′-ethoxycarbonyloxyethyl 6-(d-α-aminophenylacetamido)penicillanate. [] This modification enhances its absorption compared to ampicillin, leading to higher concentrations in blood and tissues. [] Bacampicillin is used in scientific research primarily for studying its distinct pharmacokinetic properties and its impact on various biological systems compared to ampicillin.

Ampicillin

Compound Description: Ampicillin is a β-lactam antibiotic belonging to the aminopenicillin class. It is a bactericidal agent that inhibits bacterial cell wall synthesis. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Relevance: Ampicillin is the primary active metabolite of Bacampicillin. Bacampicillin is a prodrug designed to improve the oral absorption of Ampicillin. After ingestion, Bacampicillin is rapidly hydrolyzed in the body to release Ampicillin. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Pivampicillin

Compound Description: Pivampicillin is another ester prodrug of Ampicillin, designed for enhanced oral absorption. [, , , , ]

Relevance: Similar to Bacampicillin, Pivampicillin is hydrolyzed to release Ampicillin after absorption. Studies have compared the pharmacokinetics and tolerability of Pivampicillin and Bacampicillin. [, , , , ]

Amoxicillin

Compound Description: Amoxicillin, like Ampicillin, is an aminopenicillin antibiotic. [, , , , , , , ]

Relevance: Amoxicillin serves as a comparator to Bacampicillin in numerous clinical trials evaluating efficacy and side effects in treating various infections, including respiratory and urinary tract infections. [, , , , , , , ]

Cyclacillin

Compound Description: Cyclacillin is an aminopenicillin antibiotic, structurally similar to Ampicillin and Amoxicillin. []

Relevance: Cyclacillin's pharmacokinetic profile in children was investigated alongside Bacampicillin and Amoxicillin to establish appropriate pediatric dosage regimens. []

Thiamine

Compound Description: Thiamine, also known as vitamin B1, is an essential nutrient involved in various metabolic processes. []

Relevance: Research reveals that Bacampicillin uptake in Caco-2 cells utilizes a carrier-mediated transport system shared with Thiamine. Thiamine can inhibit and trans-stimulate Bacampicillin transport, suggesting a potential interaction. []

Lenampicillin

Compound Description: Lenampicillin is another prodrug of Ampicillin, aiming for improved oral absorption. [, ]

Relevance: Comparative pharmacokinetic studies involving Lenampicillin, Bacampicillin, and Amoxicillin highlight the advantages of prodrugs like Bacampicillin in achieving higher peak serum concentrations and faster absorption compared to Amoxicillin. [, ]

Cefuroxime Axetil

Compound Description: Cefuroxime Axetil is a prodrug of the cephalosporin antibiotic Cefuroxime. []

Relevance: The study investigated the impact of food and reduced gastric acidity on the bioavailability of both Bacampicillin and Cefuroxime Axetil, highlighting how these factors can differently affect prodrug absorption. []

Talampicillin

Compound Description: Talampicillin is a prodrug of Ampicillin. [, ]

Relevance: Like Bacampicillin, Talampicillin is designed to enhance the oral absorption of Ampicillin. The research compares the bioavailability and impact on intestinal microflora of these prodrugs, noting that they generally have less effect on gut bacteria than Ampicillin itself. [, ]

Pivmecillinam

Compound Description: Pivmecillinam is a prodrug of Mecillinam, a β-lactam antibiotic with activity against Gram-negative bacteria. []

Relevance: The research discusses the impact of various β-lactam prodrugs, including Pivmecillinam and Bacampicillin, on the intestinal microflora. The study notes that these prodrugs tend to cause fewer disruptions in gut bacteria compared to their parent drugs. []

Sulbactam Pivoxil

Compound Description: Sulbactam Pivoxil is a prodrug of Sulbactam, a β-lactamase inhibitor often combined with β-lactam antibiotics to enhance their effectiveness. []

Relevance: The research examines the influence of a combination therapy of Bacampicillin and Sulbactam Pivoxil on intestinal microflora, noting alterations in bacterial populations and a higher incidence of diarrhea compared to Bacampicillin alone. This highlights the potential impact of combining prodrugs on the gut microbiome. []

Benzylpenicillin

Compound Description: Benzylpenicillin, also known as penicillin G, is a natural penicillin antibiotic. []

Relevance: The study on occupational allergies induced by penicillins found that workers sensitized to Bacampicillin did not show cross-reactivity to Benzylpenicillin. This suggests that allergic responses to penicillins can be specific to the side chain structure of the molecule. []

Azidocillin

Compound Description: Azidocillin is a β-lactam antibiotic from the penicillin class. []

Relevance: Similar to Benzylpenicillin, the study on penicillin-induced allergies demonstrated that Azidocillin elicited an immune response in a worker sensitized to Azidocillin but not in workers sensitized to Bacampicillin. This emphasizes the specificity of allergic reactions to different penicillin molecules. []

Source and Classification

Bacampicillin is synthesized from ampicillin, which itself is derived from the penicillin class of antibiotics. It falls under the category of beta-lactam antibiotics, known for their mechanism of inhibiting bacterial cell wall synthesis. Bacampicillin is specifically classified as an ampicillin ester, which allows for better absorption when administered orally compared to its parent compound, ampicillin.

Synthesis Analysis

Bacampicillin can be synthesized through several methods, primarily involving the reaction of ampicillin derivatives with specific reagents. Two prominent methods include:

  1. Esterification Process: The synthesis often starts with the transformation of ampicillin into an ethoxycarbonyloxyethyl ester using bromodiethylcarbonate in the presence of a catalyst such as tetrabutylammonium bromide. This method allows for the selective modification of the hydroxyl group on the amino sugar structure.
  2. Hydrolysis and Purification: Following esterification, hydrolysis occurs to remove protective groups, typically using hydrochloric acid in an organic solvent like n-butyl acetate. The resultant bacampicillin hydrochloride is then isolated and purified through crystallization processes involving sodium chloride saturation and solvent extraction techniques .
Molecular Structure Analysis

The molecular structure of bacampicillin can be represented by its chemical formula C17H20N4O5SC_{17}H_{20}N_{4}O_{5}S. It consists of a beta-lactam ring characteristic of penicillins, along with an ethoxycarbonyl side chain that enhances its pharmacokinetic properties.

Structural Data

  • Molecular Weight: Approximately 372.43 g/mol
  • Chemical Structure: Bacampicillin features a 6-(n-a-aminophenylacetamido) group attached to the penicillin core, which plays a crucial role in its antibacterial activity .
Chemical Reactions Analysis

Bacampicillin undergoes several key chemical reactions:

  1. Hydrolysis: In physiological conditions, bacampicillin rapidly hydrolyzes to release ampicillin and acetaldehyde, ethanol, and carbon dioxide. This reaction is crucial for its therapeutic efficacy as it transforms into the active form that exerts antibacterial effects.
  2. Degradation Pathways: The stability of bacampicillin can be influenced by pH and temperature, leading to various degradation products if not stored properly .
Mechanism of Action

The mechanism by which bacampicillin exerts its antibacterial effects is primarily through inhibition of bacterial cell wall synthesis. Once converted to ampicillin in the body:

  • Inhibition Process: Ampicillin binds to penicillin-binding proteins located inside bacterial cell walls, disrupting peptidoglycan cross-linking.
  • Resulting Effect: This leads to weakened cell walls and ultimately bacterial lysis and death, particularly effective against gram-positive bacteria such as Streptococcus pneumoniae and Streptococcus pyogenes .
Physical and Chemical Properties Analysis

Bacampicillin exhibits several notable physical and chemical properties:

Relevant Data

  • pH Stability Range: Optimal stability observed between pH 4 to 7.
  • Melting Point: Approximately 150°C .
Applications

Bacampicillin is primarily used in clinical settings as an antibiotic treatment for various infections due to its enhanced bioavailability compared to traditional ampicillin. Its applications include:

  • Treatment of Respiratory Infections: Effective against pathogens causing pneumonia and bronchitis.
  • Skin Infections: Utilized in treating skin and soft tissue infections due to susceptible bacteria.
  • Urinary Tract Infections: Commonly prescribed for uncomplicated urinary tract infections caused by gram-positive organisms .
Introduction to Bacampicillin: Prodrug Innovation in β-Lactam Antibiotics

Historical Context of Prodrug Development in Penicillin Derivatives

The quest to overcome the pharmacokinetic limitations of early penicillins catalyzed significant innovation in antibiotic design during the mid-20th century. Ampicillin, introduced in 1961, represented a breakthrough with its expanded spectrum against Gram-negative bacteria but suffered from poor and variable oral bioavailability (only 30–40% in humans) due to acid instability and incomplete intestinal absorption [2] [5]. This limitation spurred research into prodrug strategies, where chemical modification of the polar carboxyl group could enhance membrane permeability. By the early 1970s, researchers at Astra Läkemedel AB (Sweden) pioneered the synthesis of bacampicillin hydrochloride (1'-ethoxycarbonyloxyethyl 6-(d-α-aminophenylacetamido)penicillanate) through a multi-step process involving azidopenicillin sodium salt derivatization with a mixed carbonate ester (1-ethoxycarbonyloxyethyl chloride), followed by catalytic reduction [3]. Patented in 1972–1973, bacampicillin joined contemporaneous prodrugs like pivampicillin and talampicillin as part of a strategic shift toward bioreversible esterification of ampicillin [2] [3]. These efforts marked a pivotal transition from purely antimicrobial discovery to molecular engineering aimed at optimizing drug delivery.

Table 1: Key Ampicillin Prodrugs Developed Circa 1970s

ProdrugPromoietyYear IntroducedPrimary Innovation
Bacampicillin1-Ethoxycarbonyloxyethyl1975Rapid, complete hydrolysis yielding ethanol + CO₂
PivampicillinPivaloyloxymethyl1971High lipophilicity
TalampicillinPhthalidyl1974Colon-targeted activation

Bacampicillin’s Role in Addressing Ampicillin Bioavailability Limitations

Bacampicillin was explicitly engineered to outperform ampicillin in systemic drug exposure through optimized absorption kinetics. Its molecular design features an ester-linked promoiety attached to the carboxyl group of ampicillin, transforming the polar acid into a lipophilic ester with enhanced membrane permeability [1] [6]. Crucially, bacampicillin demonstrated near-complete hydrolysis to ampicillin within minutes of entering systemic circulation, ensuring rapid therapeutic action [2] [5]. Comparative studies in animal models revealed striking advantages: in dogs, bacampicillin yielded 3–4 times higher serum ampicillin concentrations than equimolar oral ampicillin doses, while in rats, organ concentrations (kidney, liver, spleen) significantly exceeded those achieved with ampicillin itself [5]. Human pharmacokinetic data confirmed these findings, showing bacampicillin’s bioavailability of 80–98% – more than double that of unmodified ampicillin [1] [6]. This elevation in bioavailability translated to clinical benefits, including reduced dosing frequency and improved efficacy against pathogens requiring higher antibiotic concentrations (e.g., geographically prevalent drug-resistant Streptococcus pneumoniae) [1].

Table 2: Bioavailability Comparison of Ampicillin vs. Bacampicillin

SpeciesAmpicillin Bioavailability (%)Bacampicillin Bioavailability (%)Fold-IncreaseReference
Human30–4080–982.7–3.3 [1] [6]
Rat~25~753.0 [5]
Dog~20~804.0 [5]
Chicken25.944.61.7 [9]
Turkey19.144.22.3 [9]

Significance of Esterase-Mediated Activation in Oral Antibiotic Design

Bacampicillin exemplifies the strategic application of endogenous esterases for site-specific drug activation. Unlike chemical hydrolysis, which proceeds slowly at physiological pH, the prodrug undergoes rapid enzymatic cleavage by esterases abundant in the intestinal wall and serum [1] [4]. This process generates ampicillin alongside non-toxic metabolites (ethanol, acetaldehyde, and CO₂) within minutes of absorption, ensuring negligible systemic exposure to the intact prodrug [2] [5]. The design leverages ubiquitous esterase activity while avoiding dependence on bacterial-specific enzymes, making it broadly applicable. Notably, bacampicillin’s activation kinetics confer practical advantages:

  • Reduced Gastrointestinal Disruption: Unlike ampicillin, which directly irritates gut mucosa and alters microbiota, bacampicillin’s efficient absorption minimizes intestinal drug concentrations, lowering the incidence of diarrhea by ~50% in clinical reports [1].
  • Tissue Penetration Enhancement: Studies in rat "tissue cages" demonstrated higher transudate antibiotic levels after bacampicillin versus ampicillin administration, attributable to the prodrug’s superior passive diffusion prior to hydrolysis [5] [9].
  • Food Independence: Tablet absorption remains unaffected by food, contrasting with many ester prodrugs susceptible to pH-mediated degradation [1].

This enzymatic activation paradigm has influenced subsequent prodrugs targeting intracellular pathogens (e.g., anti-tuberculosis agents) and inspired bacteria-targeted strategies where cleavage requires pathogen-specific enzymes (e.g., β-lactamase-activated cephalosporin-fluoroquinolone hybrids) [4] [8]. Bacampicillin thus established esterase-mediated hydrolysis as a cornerstone principle in oral antibiotic development, balancing efficient drug release with minimized off-target effects.

Table 3: Hydrolysis Kinetics of Bacampicillin in Biological Media

Hydrolysis EnvironmentHalf-LifePrimary Cleavage MechanismMetabolites Generated
Gastric pH (1.0–3.0)Stable (>24 h)Chemical (negligible)None
Serum (pH 7.4)<5 minutesEsterase-mediatedAmpicillin, ethanol, CO₂, acetaldehyde
Intestinal homogenate<2 minutesEsterase-mediatedAmpicillin, ethanol, CO₂, acetaldehyde
Liver microsomes<1 minuteEsterase-mediatedAmpicillin, ethanol, CO₂, acetaldehyde

Properties

CAS Number

50972-17-3

Product Name

Bacampicillin

IUPAC Name

1-ethoxycarbonyloxyethyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

Molecular Formula

C21H27N3O7S

Molecular Weight

465.5 g/mol

InChI

InChI=1S/C21H27N3O7S/c1-5-29-20(28)31-11(2)30-19(27)15-21(3,4)32-18-14(17(26)24(15)18)23-16(25)13(22)12-9-7-6-8-10-12/h6-11,13-15,18H,5,22H2,1-4H3,(H,23,25)/t11?,13-,14-,15+,18-/m1/s1

InChI Key

PFOLLRNADZZWEX-FFGRCDKISA-N

SMILES

CCOC(=O)OC(C)OC(=O)C1C(SC2N1C(=O)C2NC(=O)C(C3=CC=CC=C3)N)(C)C

Solubility

1.23e-01 g/L

Synonyms

acampicillin
bacampicillin hydrochloride
bacampicillin monohydrochloride
Bacampicine
carampicillin
ethoxycarbonyloxyethyl ester of ampicillin
Penglobe

Canonical SMILES

CCOC(=O)OC(C)OC(=O)C1C(SC2N1C(=O)C2NC(=O)C(C3=CC=CC=C3)N)(C)C

Isomeric SMILES

CCOC(=O)OC(C)OC(=O)[C@H]1C(S[C@H]2N1C(=O)[C@H]2NC(=O)[C@@H](C3=CC=CC=C3)N)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.